molecular formula C5H16ClN3O2S B1383018 [(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride CAS No. 1798717-49-3

[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride

Cat. No.: B1383018
CAS No.: 1798717-49-3
M. Wt: 217.72 g/mol
InChI Key: JRLFMBCOAOZBLM-UHFFFAOYSA-N
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Description

(2-Aminoethyl)sulfamoylamine hydrochloride is an organic compound featuring a sulfamoyl group (-SO₂-NH₂) linked to a 2-aminoethyl moiety and a propan-2-yl (isopropyl) amine, forming a hydrochloride salt. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (from the sulfamoyl and amino groups) and moderate lipophilicity (from the isopropyl group).

Properties

IUPAC Name

N'-(propan-2-ylsulfamoyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLFMBCOAOZBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the First Intermediate (Tri(2-chloroethyl)amine hydrochloride)

  • Raw Materials: Triethanolamine and thionyl chloride.
  • Reaction Conditions:

    • Catalyst: Dimethylformamide (DMF).
    • Solvent: DMF (for step 1).
    • Molar ratio: Triethanolamine to thionyl chloride = 1:1 to 1:2.
    • Temperature: Reflux at 70°C.
    • Duration: 6–8 hours.
  • Process:

    • Triethanolamine and DMF are placed in a reactor.
    • Thionyl chloride is added dropwise with stirring.
    • Reflux is maintained to facilitate chlorination, producing tris(2-chloroethyl)amine hydrochloride.

Step 2: Conversion to the Second Intermediate (Tris(2-aminoethyl)amine hydrochloride)

  • Reaction:

    • The first intermediate undergoes rotary evaporation to remove residual thionyl chloride.
    • The concentrated solution is dissolved in absolute ethanol.
    • Ammonia water (molar ratio of 1:10–40 relative to triethanolamine) is added.
    • Reflux at 70°C for 6–8 hours facilitates nucleophilic substitution, replacing chlorine with amino groups.
  • Purification:

    • The reaction mixture is cooled, and ammonium chloride precipitates out.
    • Filtration yields a solution of tris(2-aminoethyl)amine hydrochloride.

Research Data:

Parameter Value Reference
Reaction temperature 70°C
Reaction time 6–8 hours
Yield of tris(2-aminoethyl)amine 79.80%

Final Purification and Hydrochloride Formation

  • The sulfamoylated intermediate is dissolved in an appropriate solvent (e.g., ethanol).
  • Acidification with hydrochloric acid converts the free amine into its hydrochloride salt, stabilizing the compound.
  • Recrystallization from suitable solvents yields pure (2-Aminoethyl)sulfamoylamine hydrochloride.

Data Summary and Process Optimization

Step Reagents Conditions Yield References
Synthesis of tris(2-aminoethyl)amine Triethanolamine, thionyl chloride, ammonia 70°C, 6–8h 79.80–92.3%
Sulfamoylation Sulfamic acid derivatives, base Variable, controlled pH Not specified General organic synthesis principles

Research Findings and Notes

  • The process benefits from mild reaction conditions, use of environmentally friendly solvents like ethanol, and straightforward purification steps, including rotary evaporation and filtration.
  • The key intermediate, tris(2-aminoethyl)amine, is efficiently prepared with high yield, serving as a versatile precursor for further functionalization.
  • The choice of solvents and reaction parameters significantly influences the purity and yield of the final compound.
  • The process can be optimized by adjusting molar ratios, reaction times, and temperature to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)sulfamoylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while reduction of the sulfamoyl group can produce thiol derivatives .

Scientific Research Applications

(2-Aminoethyl)sulfamoylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)sulfamoylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and inferred properties of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Properties References
(2-Aminoethyl)sulfamoylamine HCl C₅H₁₄ClN₃O₂S* 223.7 (calculated) 2-Aminoethyl sulfamoyl, isopropyl Moderate aqueous solubility (hydrochloride salt); hydrogen-bonding capability -
(2-aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine HCl C₄H₁₀ClF₃N₃O₂S 265.65 Trifluoroethyl, sulfamoyl Reduced aqueous solubility due to fluorine; enhanced metabolic stability
(2-Amino-2-methylpropyl)(sulfamoyl)amine HCl C₄H₁₄ClN₃O₂S 203.69 2-methylpropyl, sulfamoyl Steric hindrance from branching; lower solubility than linear analogs
(2,4-Dichlorophenyl)methylamine HCl C₁₀H₁₂Cl₃N 260.57 Dichlorophenyl, isopropyl High lipophilicity; potential CNS activity
(cyclobutylmethyl)(propan-2-yl)amine HCl C₈H₁₈ClN 163.69 Cyclobutylmethyl, isopropyl Increased steric bulk; potential for rigid conformation

*Hypothetical formula based on structural analysis.

Key Differences and Implications

Fluorinated Derivatives (): The trifluoroethyl substituent in (2-aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine HCl introduces strong electron-withdrawing effects, reducing basicity and increasing lipophilicity. This may enhance blood-brain barrier penetration but decrease aqueous solubility compared to the target compound .

Cyclic Substituents (): The cyclobutylmethyl group in (cyclobutylmethyl)(propan-2-yl)amine HCl imposes conformational rigidity, which could influence receptor binding specificity compared to the flexible 2-aminoethyl-sulfamoyl chain in the target compound .

Physicochemical and Functional Insights

  • Solubility : Hydrochloride salts generally exhibit improved water solubility. However, fluorinated () and aromatic () analogs likely have lower solubility due to hydrophobic substituents.
  • Stability : Sulfamoyl groups may enhance stability against hydrolysis compared to simple amines, as seen in sulfonamide drugs .

Biological Activity

(2-Aminoethyl)sulfamoylamine hydrochloride is a sulfonamide compound that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various findings from recent studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

(2-Aminoethyl)sulfamoylamine hydrochloride is characterized by its sulfonamide group, which is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. The compound's hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. The structural formula can be represented as follows:

C5H13ClN2O2S\text{C}_5\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}

Antimicrobial Activity

Sulfonamides, including (2-Aminoethyl)sulfamoylamine hydrochloride, are recognized for their antimicrobial properties . They inhibit bacterial growth by targeting the dihydropteroate synthase enzyme involved in folate synthesis.

Table 1: Antimicrobial Activity Comparison

Compound NameActivity TypeMIC (µg/mL)Reference
(2-Aminoethyl)sulfamoylamineAntibacterialTBD
SulfamethoxazoleBroad-spectrum antibiotic20-40
TrimethoprimDihydrofolate reductase inhibitor5-10

The exact minimum inhibitory concentration (MIC) values for (2-Aminoethyl)sulfamoylamine hydrochloride are yet to be determined but are expected to be comparable to other sulfonamides.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to (2-Aminoethyl)sulfamoylamine hydrochloride. A notable study evaluated derivatives of bis(2-aminoethyl)amine, revealing significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)Apoptotic Effect (%)Reference
Derivative 6A549 (Lung Cancer)13.95 ± 2.5Early Apoptosis: 28.9%
Derivative 4CaCo-2 (Colon Cancer)TBDLate Apoptosis: 42.7%

These findings suggest that (2-Aminoethyl)sulfamoylamine hydrochloride may also exhibit similar anticancer properties, warranting further investigation into its mechanisms of action.

The biological activity of (2-Aminoethyl)sulfamoylamine hydrochloride can be attributed to its ability to disrupt cellular processes in pathogens and cancer cells:

  • Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it competes with this substrate for binding to the enzyme dihydropteroate synthase.
  • Induction of Apoptosis : Similar compounds have shown potential in inducing apoptosis through mitochondrial pathways, leading to increased early and late apoptotic cells in treated cancer lines.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

  • A study highlighted the effectiveness of bis(2-aminoethyl)amine derivatives in reducing interleukin release in A549 cells, indicating anti-inflammatory properties alongside cytotoxic effects .
  • Another research focused on the synthesis and evaluation of thiourea derivatives, which demonstrated antibacterial and anticancer activities, suggesting that modifications to the sulfonamide structure could enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Aminoethyl)sulfamoylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfamoylation of propan-2-ylamine derivatives followed by hydrochloride salt formation. Key steps include:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the primary amine during sulfamoylation to avoid side reactions .
  • Sulfamoylation : React protected amines with sulfamoyl chloride derivatives under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
  • Deprotection and Salt Formation : Remove Boc groups using HCl/dioxane, followed by recrystallization in ethanol to enhance purity .
    • Optimization Factors : Monitor pH during salt formation (target pH 4–5) and use polar aprotic solvents to improve yield (reported 60–75% in analogous syntheses) .

Q. How can researchers confirm the structural integrity of (2-Aminoethyl)sulfamoylamine hydrochloride post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify amine proton environments (δ 1.2–1.5 ppm for isopropyl groups) and sulfamoyl linkage (δ 3.3–3.7 ppm for –SO2_2–NH–) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 195.1) and fragmentation patterns .
  • Elemental Analysis : Validate Cl^- content (~17.5% w/w) to confirm hydrochloride salt stoichiometry .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility. Use:

  • PBS (pH 7.4) : For cell-based assays (up to 10 mM solubility reported for analogous amines) .
  • DMSO/Water Mixtures : For stock solutions (≤5% DMSO to avoid cytotoxicity) .
  • Validation : Perform dynamic light scattering (DLS) to confirm absence of aggregates in working concentrations .

Advanced Research Questions

Q. How does the stereochemistry of the propan-2-yl group influence interactions with enzyme active sites?

  • Methodological Answer : The isopropyl group’s stereochemistry can modulate binding affinity. To assess:

  • Docking Studies : Use software like AutoDock Vina to compare enantiomer binding modes with target enzymes (e.g., transaminases) .
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} for racemic vs. enantiopure forms. For example, (R)-enantiomers of similar amines show 2–3× higher VmaxV_{max} in transaminase reactions .
  • X-ray Crystallography : Resolve enzyme-co-crystal structures to identify steric clashes or hydrogen-bonding variations .

Q. What strategies resolve contradictions in stability data under physiological conditions?

  • Methodological Answer : Discrepancies often arise from pH or temperature variations. Mitigate by:

  • Accelerated Stability Testing : Incubate the compound at 37°C in buffers of varying pH (4–9) and analyze degradation via HPLC. Hydrolysis of sulfamoyl bonds peaks at pH > 8 .
  • Isotope-Labeling : Use 35^{35}S-labeled analogs to track sulfamoyl group stability in real-time .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. −20°C) .

Q. How can researchers design assays to study this compound’s role in enzyme inhibition?

  • Methodological Answer : Focus on sulfamoyl’s mimicry of phosphate groups in enzymes. Recommended steps:

  • Competitive Inhibition Assays : Pre-incubate enzymes (e.g., phosphatases) with the compound and measure residual activity using para-nitrophenyl phosphate (pNPP) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
  • Mutagenesis Studies : Engineer active-site mutations (e.g., Ser → Ala in phosphatases) to confirm target specificity .

Q. What analytical approaches differentiate between polymorphic forms of the hydrochloride salt?

  • Methodological Answer : Polymorphism affects bioavailability and stability. Use:

  • PXRD (Powder X-ray Diffraction) : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.2°) to reference standards .
  • DSC (Differential Scanning Calorimetry) : Identify melting endotherms; polymorphs may differ by 5–10°C in melting points .
  • Raman Spectroscopy : Detect subtle lattice vibrations (e.g., 320–350 cm1^{-1} for Cl^- lattice modes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Reactant of Route 2
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride

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